molecular formula C7H15NO2 B6180538 ethyl (2S)-2-(methylamino)butanoate CAS No. 2322532-16-9

ethyl (2S)-2-(methylamino)butanoate

Cat. No.: B6180538
CAS No.: 2322532-16-9
M. Wt: 145.2
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Description

Ethyl (2S)-2-(methylamino)butanoate is a chiral amino acid ester characterized by a methylamino group at the C2 position of a butanoate backbone and an ethyl ester moiety at the carboxyl terminus. For example, similar compounds like methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride () exhibit molecular weights in the range of 150–250 g/mol and are typically synthesized via reductive amination or nucleophilic substitution . The stereochemistry at the C2 position (S-configuration) is critical for biological activity, as seen in peptidomimetics and pharmaceutical intermediates .

Properties

CAS No.

2322532-16-9

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(methylamino)butanoate typically involves the esterification of (2S)-2-(methylamino)butanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(methylamino)butanoic acid.

    Reduction: Formation of (2S)-2-(methylamino)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-(methylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(methylamino)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in biological pathways. The methylamino group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Ester Group: Ethyl esters (e.g., target compound and ethyl (2S)-2-hydroxybutanoate) may exhibit higher lipophilicity compared to methyl esters, influencing solubility and bioavailability .
  • Chirality : The S-configuration at C2 is conserved in bioactive analogs, as seen in intermediates for protease inhibitors .

Physical and Chemical Properties

Property This compound (Inferred) Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Ethyl (2S)-2-hydroxybutanoate
Molecular Weight (g/mol) ~161.2 (calculated) 255.24 132.16
Boiling Point Not available Not reported 195–200°C (estimated)
Solubility Likely soluble in polar aprotic solvents Soluble in THF, acetonitrile Miscible with ethanol, water
Stability Sensitive to hydrolysis (ester group) Stable under inert atmosphere Oxidizes slowly in air

Notes:

  • The trifluoroethylamino derivative () shows enhanced stability due to electron-withdrawing CF₃ groups, reducing nucleophilic attack .
  • Hydroxy-substituted analogs (e.g., ) exhibit hydrogen bonding, increasing water solubility compared to amino esters.

Comparison with Other Syntheses:

  • Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (): Step 1: Reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with trifluoroethyl triflate in THF. Purification: C18 reverse-phase chromatography (acetonitrile/water) .
  • Methyl (S)-2-(Ethylamino)-3,3-dimethylbutanoate Hydrochloride (): Step 1: Benzylation of methyl (2S)-2-amino-3,3-dimethylbutanoate. Step 2: Hydrogenolysis to remove the benzyl group .

Key Differences :

  • The trifluoroethyl derivative requires harsh reagents (triflic acid derivatives), whereas the target compound may use milder conditions.
  • Hydrogenolysis in highlights the need for protective groups in amino ester synthesis.

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